3-(2-Methoxyphenyl)oxetane-3-carboxylic acid
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Overview
Description
3-(2-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4. It features an oxetane ring, which is a four-membered cyclic ether, attached to a methoxyphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method is the intramolecular cyclization of appropriate precursors. For example, the synthesis can start with the preparation of an epoxide intermediate, which undergoes ring closure to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(2-Methoxyphenyl)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the pharmacokinetic properties of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-oxetane-3-carboxylic acid
- 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid
- 3-(2-Hydroxyphenyl)oxetane-3-carboxylic acid
Uniqueness
3-(2-Methoxyphenyl)oxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVXOQAAJNDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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